molecular formula C7H8ClF3O3S B2529016 [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride CAS No. 2551118-56-8

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride

Cat. No.: B2529016
CAS No.: 2551118-56-8
M. Wt: 264.64
InChI Key: VSWXLXABENLFFW-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride: is a chemical compound known for its unique structure and reactivity It features a trifluoromethyl group, an oxabicyclohexane ring, and a methanesulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride typically involves multiple steps. One common route starts with the preparation of the oxabicyclohexane core, followed by the introduction of the trifluoromethyl group and the methanesulfonyl chloride functional group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with careful control of temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride: undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate esters.

    Oxidation and reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols for nucleophilic substitution, as well as oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.

Major Products

The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonic acids, depending on the nature of the nucleophile and the reaction conditions.

Scientific Research Applications

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride: has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of biologically active molecules, including potential drug candidates.

    Material Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers and surfactants.

    Biological Research: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions.

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides and sulfonate esters, which are important in medicinal chemistry and material science.

Comparison with Similar Compounds

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride: can be compared with other sulfonyl chloride compounds, such as:

    Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the trifluoromethyl and oxabicyclohexane groups.

    Trifluoromethanesulfonyl chloride: Contains the trifluoromethyl group but lacks the oxabicyclohexane ring, leading to different reactivity and applications.

    Benzenesulfonyl chloride: Contains an aromatic ring instead of the oxabicyclohexane ring, resulting in different chemical properties and uses.

The uniqueness of This compound lies in its combination of the trifluoromethyl group, oxabicyclohexane ring, and sulfonyl chloride functional group, which imparts distinct reactivity and versatility in various applications.

Properties

IUPAC Name

[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3O3S/c8-15(12,13)4-6-1-5(2-6,3-14-6)7(9,10)11/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWXLXABENLFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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